molecular formula C13H12FNO B1319459 3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-amine CAS No. 867287-99-8

3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-amine

Cat. No.: B1319459
CAS No.: 867287-99-8
M. Wt: 217.24 g/mol
InChI Key: VRDXXLMDZOTSRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-3’-methoxy[1,1’-biphenyl]-4-amine is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of a fluorine atom at the 3-position and a methoxy group at the 3’-position of the biphenyl structure, with an amine group at the 4-position. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications.

Biochemical Analysis

Biochemical Properties

3-Fluoro-3’-methoxy[1,1’-biphenyl]-4-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as dihydroorotate dehydrogenase (quinone), mitochondrial . The interaction with this enzyme suggests that 3-Fluoro-3’-methoxy[1,1’-biphenyl]-4-amine may influence the mitochondrial electron transport chain and cellular respiration. Additionally, the compound’s interaction with various proteins and biomolecules can lead to alterations in their structure and function, potentially affecting cellular metabolism and signaling pathways.

Molecular Mechanism

At the molecular level, 3-Fluoro-3’-methoxy[1,1’-biphenyl]-4-amine exerts its effects through various binding interactions with biomolecules. The compound can bind to enzymes, leading to either inhibition or activation of their catalytic activity. For example, its interaction with dihydroorotate dehydrogenase (quinone), mitochondrial, may result in the inhibition of this enzyme, thereby affecting the mitochondrial electron transport chain . Additionally, 3-Fluoro-3’-methoxy[1,1’-biphenyl]-4-amine can influence gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Fluoro-3’-methoxy[1,1’-biphenyl]-4-amine can vary over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Fluoro-3’-methoxy[1,1’-biphenyl]-4-amine remains stable under specific conditions, but its degradation products may also have biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and function, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of 3-Fluoro-3’-methoxy[1,1’-biphenyl]-4-amine in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm.

Metabolic Pathways

3-Fluoro-3’-methoxy[1,1’-biphenyl]-4-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with dihydroorotate dehydrogenase (quinone), mitochondrial, suggests its involvement in the mitochondrial electron transport chain and cellular respiration . Additionally, 3-Fluoro-3’-methoxy[1,1’-biphenyl]-4-amine may influence other metabolic pathways by modulating the activity of key enzymes and regulatory proteins.

Transport and Distribution

The transport and distribution of 3-Fluoro-3’-methoxy[1,1’-biphenyl]-4-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of 3-Fluoro-3’-methoxy[1,1’-biphenyl]-4-amine is crucial for elucidating its biological effects and potential therapeutic applications.

Subcellular Localization

3-Fluoro-3’-methoxy[1,1’-biphenyl]-4-amine exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is essential for understanding the precise mechanisms by which 3-Fluoro-3’-methoxy[1,1’-biphenyl]-4-amine exerts its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3’-methoxy[1,1’-biphenyl]-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation and the use of specific reagents like lithium tert-butoxide in the presence of oxygen gas can be employed to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-3’-methoxy[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Formation of reduced biphenyl derivatives.

    Substitution: Introduction of different functional groups at specific positions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted biphenyl derivatives, which can be further utilized in different applications .

Scientific Research Applications

3-Fluoro-3’-methoxy[1,1’-biphenyl]-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-3’-methoxy[1,1’-biphenyl]-4-amine is unique due to the specific combination of fluorine, methoxy, and amine groups, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-amine (C13H12FNO, MW: 217.24) is a fluorinated biphenyl compound that has garnered attention due to its potential biological activities. This article discusses the synthesis, biological properties, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloroaniline with fluorinated phenyl boronic acids in the presence of palladium catalysts. This method allows for the introduction of the fluorine and methoxy groups at specific positions on the biphenyl structure, enhancing its biological activity and stability .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, derivatives of biphenyl have shown effectiveness against various strains of bacteria and fungi. In vitro studies suggest that modifications in the biphenyl structure can lead to enhanced potency against Gram-positive and Gram-negative bacteria .

Compound Activity Target Organisms
This compoundAntibacterial (potential)Gram-positive and Gram-negative
2-substituted amino compoundsComparable to norfloxacinVarious bacterial strains

Cytotoxicity

The cytotoxic effects of this compound have been explored in cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Preliminary findings suggest that this compound may exhibit cytotoxicity comparable to established chemotherapeutic agents like cisplatin and 5-fluorouracil. Molecular docking studies indicate favorable interactions with key amino acid residues in target proteins involved in cancer cell proliferation .

Case Study 1: Antibacterial Activity

A study investigated the antibacterial efficacy of various biphenyl derivatives, including this compound. The results demonstrated that compounds with fluorinated groups significantly inhibited bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membrane integrity .

Case Study 2: Cancer Cell Lines

In another study focusing on cancer treatment, this compound was tested against MCF-7 and HepG2 cell lines. The compound showed IC50 values indicating potent cytotoxic effects. Further analysis through apoptosis assays revealed that the compound induced programmed cell death in a dose-dependent manner, suggesting its potential as an anticancer agent .

Properties

IUPAC Name

2-fluoro-4-(3-methoxyphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c1-16-11-4-2-3-9(7-11)10-5-6-13(15)12(14)8-10/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDXXLMDZOTSRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60602483
Record name 3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867287-99-8
Record name 3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,1â??-Biphenyl]-4-amine, 3-fluoro-3'-methoxy-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound (430 mg) was prepared from 4-bromo-6-fluoroaniline (500 mg, 2.63 mmol) and 3-Methoxyphenylboronic acid (519 mg, 3.42 mmol) as a red liquid. 1H-NMR (δ ppm, DMSO-d6, 400 MHz): 7.34 (dd, J 2, 13.1, 1H), 7.27 (t, J 7.9, 1H), 7.22 (dd, J 2, 8.3, 1H), 7.12 (d, J 7.9, 1H), 7.09-7.07 (m, 1H), 6.84-6.78 (m, 2H), 5.29 (s, 2H), 3.78 (s, 3H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
519 mg
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.